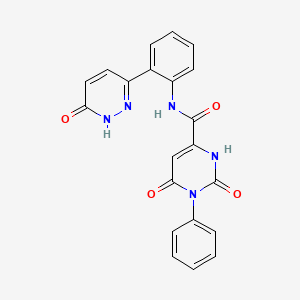
2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H15N5O4 and its molecular weight is 401.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a potent regulator of multiple downstream effector cascades, including PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK . Overexpression or mutation of EGFR potently enhances the growth of many solid tumors .
Mode of Action
The compound interacts with EGFR by binding to a novel protein-protein interface involving the extracellular domain III of the EGFR . This interaction stabilizes a novel prone extracellular tetrameric EGFR configuration . The stabilization of this tetrameric configuration can modulate the internalization of the EGFR effector protein Grb2 .
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream effector cascades, including PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK . These pathways play crucial roles in cell growth and survival . By modulating the internalization of Grb2, the compound can potentially influence these pathways and their downstream effects .
Result of Action
The compound’s action results in the modulation of Grb2 internalization . Grb2 is an adaptor protein that is responsive to EGFR activation . By affecting the internalization of Grb2, the compound can potentially influence the signaling required for cell growth and survival .
Action Environment
Properties
IUPAC Name |
2,4-dioxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-11-10-16(24-25-18)14-8-4-5-9-15(14)22-20(29)17-12-19(28)26(21(30)23-17)13-6-2-1-3-7-13/h1-12H,(H,22,29)(H,23,30)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBJIHIIZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)
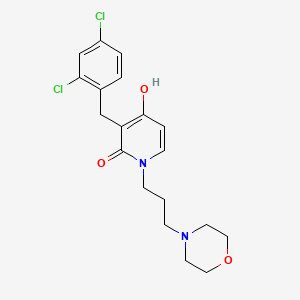

![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)
![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2536497.png)
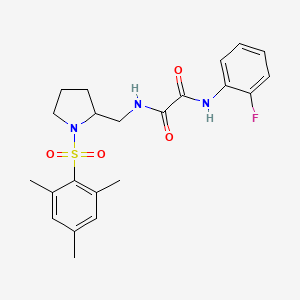
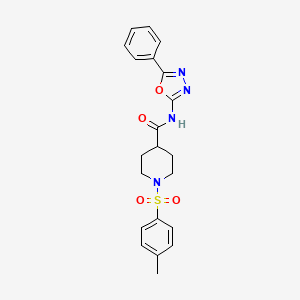

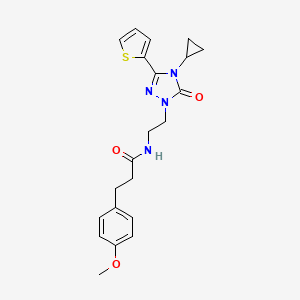
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
![2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

